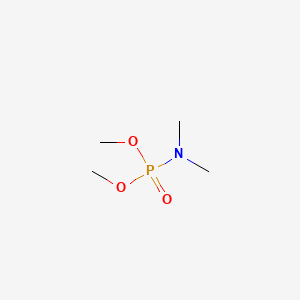
1,3,5-Triazine-2,4-diamine, N,N'-bis(1-methylethyl)-6-(methylthio)-N-nitroso-
説明
1,3,5-Triazine-2,4-diamine, N,N'-bis(1-methylethyl)-6-(methylthio)-N-nitroso- is an organic compound with a wide variety of uses in the scientific research and laboratory setting. It is a nitrogen-containing heterocyclic compound, which is composed of three fused nitrogen atoms, two nitrogen atoms linked to a single carbon atom, and a methylthio group attached to the nitrogen atoms. This compound has been found to have multiple applications in the scientific research and laboratory setting, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
作用機序
1,3,5-Triazine-2,4-diamine, N,N'-bis(1-methylethyl)-6-(methylthio)-N-nitroso- is believed to act as an electron donor in the formation of cyclic compounds. It is believed to donate electrons to the nitrogen atoms of the cyclic compound, which then form a bond with the methylthio group. This bond is then stabilized by the nitroso group, resulting in the formation of the desired cyclic compound.
Biochemical and Physiological Effects
1,3,5-Triazine-2,4-diamine, N,N'-bis(1-methylethyl)-6-(methylthio)-N-nitroso- has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme nitric oxide synthase, which is responsible for the production of nitric oxide. In addition, it has been found to be an effective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. It has also been found to be an effective inhibitor of the enzyme aromatase, which is involved in the production of estrogen.
実験室実験の利点と制限
1,3,5-Triazine-2,4-diamine, N,N'-bis(1-methylethyl)-6-(methylthio)-N-nitroso- has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is easily obtainable from chemical suppliers. In addition, it is relatively stable and can be stored for long periods of time without significant degradation.
However, there are also some limitations to its use in laboratory experiments. It is a relatively new compound, and therefore its effects on living organisms have not been extensively studied. In addition, it is a relatively reactive compound, and therefore must be handled with care in order to avoid potential hazards.
将来の方向性
The potential applications of 1,3,5-Triazine-2,4-diamine, N,N'-bis(1-methylethyl)-6-(methylthio)-N-nitroso- are still being explored. Some potential future directions include the use of this compound as a catalyst for the synthesis of various organic compounds, as well as the study of its effects on living organisms. In addition, further research could be conducted to determine the optimal conditions for the synthesis of this compound, as well as to explore its potential applications in other areas of scientific research.
科学的研究の応用
1,3,5-Triazine-2,4-diamine, N,N'-bis(1-methylethyl)-6-(methylthio)-N-nitroso- has been extensively studied for its potential applications in scientific research. It has been found to be a useful reagent for the synthesis of various organic compounds, such as amines, amides, and nitriles. In addition, it has been used to catalyze the formation of cyclic compounds, and has been found to be a useful reagent for the synthesis of various polymers.
特性
IUPAC Name |
N-[4-methylsulfanyl-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-N-propan-2-ylnitrous amide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N6OS/c1-6(2)11-8-12-9(14-10(13-8)18-5)16(15-17)7(3)4/h6-7H,1-5H3,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDIVVHPQXFREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)SC)N(C(C)C)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210256 | |
| Record name | 1,3,5-Triazine-2,4-diamine, N,N'-bis(1-methylethyl)-6-(methylthio)-N-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triazine-2,4-diamine, N,N'-bis(1-methylethyl)-6-(methylthio)-N-nitroso- | |
CAS RN |
61347-09-9 | |
| Record name | 1,3,5-Triazine-2,4-diamine, N,N'-bis(1-methylethyl)-6-(methylthio)-N-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061347099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4-diamine, N,N'-bis(1-methylethyl)-6-(methylthio)-N-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,4-Dithiaspiro[4.5]decan-6-ol](/img/structure/B3065726.png)








